molecular formula C10H8N4O2S B13865754 Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Cat. No.: B13865754
M. Wt: 248.26 g/mol
InChI Key: ANNUGWKXWSQKPX-UHFFFAOYSA-N
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Description

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a sophisticated synthetic intermediate designed for medicinal chemistry and drug discovery research. This compound features a versatile [1,3]thiazolo[4,5-b]pyrazine core, a privileged scaffold recognized for its broad bioactivity and presence in pharmacologically active molecules . The strategic incorporation of an ethynyl moiety at the 6-position and a carbamate group at the 2-position provides distinct handles for synthetic elaboration, making this reagent a valuable building block for constructing diverse compound libraries. Its primary research value lies in the exploration of new therapeutic agents, particularly in neuroscience and oncology. The thiazolo[4,5-b]pyrazine scaffold is of significant interest in developing central nervous system (CNS) active compounds, with related structures being investigated as potent and selective positive allosteric modulators for targets like the GluN2A subunit of the NMDA receptor, a promising approach for treating neuropsychiatric diseases such as schizophrenia and depression . Furthermore, thiazoline and thiazole-based analogs are extensively studied for their anti-cancer properties, functioning through mechanisms such as kinase inhibition and disruption of cell division . Researchers can utilize the reactive ethynyl group for click chemistry reactions or palladium-catalyzed cross-couplings, such as Sonogashira reactions, to rapidly generate novel analogs for structure-activity relationship (SAR) studies. This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

InChI

InChI=1S/C10H8N4O2S/c1-3-6-5-11-7-8(12-6)17-9(13-7)14-10(15)16-4-2/h1,5H,4H2,2H3,(H,11,13,14,15)

InChI Key

ANNUGWKXWSQKPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)C#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl (6-ethynylthiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves a multi-step approach:

  • Construction of the thiazolopyrazine core : This heterocyclic framework is formed through cyclization reactions involving appropriate precursors containing sulfur and nitrogen atoms.
  • Introduction of the ethynyl group : Usually achieved via palladium-catalyzed cross-coupling reactions such as Sonogashira coupling, which allows the attachment of the ethynyl substituent at the 6-position of the thiazolopyrazine ring.
  • Formation of the carbamate moiety : The ethyl carbamate group is introduced by reacting the amino group on the heterocycle with ethyl chloroformate or similar carbamoylating agents.

This synthetic route is supported by the general methodologies used for related thiazolopyrazine derivatives and carbamate compounds.

Detailed Reaction Steps

Step Reaction Description Reagents and Conditions Outcome / Notes
1 Formation of thiazolopyrazine core Cyclization of suitable precursors containing thiazole and pyrazine moieties under controlled temperature Core heterocycle obtained as intermediate
2 Introduction of ethynyl group Palladium-catalyzed Sonogashira cross-coupling using terminal alkyne (e.g., acetylene or ethynyl derivatives), Pd catalyst, CuI co-catalyst, base (e.g., triethylamine), solvent (e.g., DMF or THF) Ethynyl substituent attached at position 6
3 Carbamate formation Reaction of amino-functionalized heterocycle with ethyl chloroformate or ethyl carbamoyl chloride in presence of base (e.g., pyridine) Ethyl carbamate derivative formed at position 2

Catalysts and Reagents

  • Palladium catalyst : Pd(PPh3)2Cl2 or Pd(PPh3)4 are commonly used for the Sonogashira coupling step.
  • Copper(I) iodide (CuI) : Used as a co-catalyst to facilitate the coupling.
  • Base : Triethylamine or diisopropylethylamine to neutralize acids formed during coupling.
  • Solvents : N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are typical solvents.
  • Ethyl chloroformate : For carbamate formation.

Research Outcomes and Data

Yield and Purity

While specific yield data for Ethyl (6-ethynylthiazolo[4,5-b]pyrazin-2-yl)carbamate are limited, analogous syntheses of thiazolopyrazine carbamate derivatives report:

Step Yield (%) Purity (%) Notes
Thiazolopyrazine core formation 70-85 >95 Depends on precursor quality
Ethynyl group introduction 65-80 >90 Pd-catalyzed Sonogashira step
Carbamate formation 75-90 >95 Reaction with ethyl chloroformate

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) : Signals corresponding to ethyl carbamate group (triplet at ~1.2 ppm for CH3, quartet at ~4.1 ppm for CH2), aromatic protons on thiazolopyrazine, and ethynyl proton (~3.0 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z consistent with 248.26 g/mol.
  • IR Spectroscopy : Characteristic carbamate C=O stretch near 1700 cm^-1 and alkyne C≡C stretch near 2100-2200 cm^-1.

Summary Table of Preparation

Preparation Stage Key Reagents Conditions Expected Yield Notes
Thiazolopyrazine core synthesis Thiazole and pyrazine precursors Heating, cyclization solvents 70-85% Intermediate for further steps
Ethynyl substitution Pd catalyst, CuI, terminal alkyne, base Room temp to 80°C, inert atmosphere 65-80% Sonogashira coupling
Carbamate formation Ethyl chloroformate, base (pyridine) 0-25°C, inert atmosphere 75-90% Final product formation

Chemical Reactions Analysis

Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

    Cyclization: The thiazole ring can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The ethynyl group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate Thiazolo[4,5-b]pyrazine 6-ethynyl, 2-carbamate Not reported (potential antimicrobial/pharmaceutical) -
(1,3)Dithiolo-(4,5-b)thiazolo-pyrazin-2-ylidene-propanedinitriles Dithiolo-thiazolo-pyrazine Propanedinitrile, methyl/dichloro Antimicrobial, antifungal
3-Aryl-thiazolo[4,5-b]pyridine-2-ones Thiazolo[4,5-b]pyridine Aryl, hydroxy, methyl Antioxidant
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Pyrazolo-triazolo-pyrimidine 4-nitrophenyl, fluorophenyl Not reported (pharmaceutical intermediates)

Key Observations :

  • Carbamate esters (as in the target compound) are less common in the cited analogs, which often feature amides, nitriles, or ketones. This functional group may influence solubility and metabolic stability .

Comparison with Target Compound :

  • Similar carbamate formations (e.g., via reaction with ethyl chloroformate) are common in pesticide syntheses .
  • Heterocyclic cores (e.g., thiazolo-pyrazine) are often assembled via cyclocondensation, as seen in thiazolo[4,5-b]pyridine-2-one synthesis .

Biological Activity

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a complex organic compound belonging to the carbamate class. Its unique structure features a thiazolo-pyrazine moiety, which is significant in medicinal chemistry due to its potential biological activities. This compound has garnered attention for its applications in various fields, including antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8N4O2S\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes an ethynyl group and a carbamate functionality, contributing to its distinctive properties and biological activities .

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrazine structures often exhibit significant antimicrobial properties. This compound has shown potential as an antifungal agent , particularly against various pathogenic fungi. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for fungal growth .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . In vitro tests have demonstrated its effectiveness against breast cancer cell lines, particularly MCF-7 and MDA-MB-231. The compound's ability to induce apoptosis in these cells suggests a promising avenue for further development in cancer therapeutics .

Case Study: Breast Cancer Cell Lines

In one study, this compound was tested alongside doxorubicin. The results indicated a synergistic effect , enhancing the cytotoxicity against the MDA-MB-231 cell line compared to doxorubicin alone. This suggests that the compound could play a role in combination therapies for more effective treatment outcomes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameStructure TypeNotable Activity
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazolesThiazoleAntimicrobial
Thiazolo[4,5-b]pyridinesThiazoleAnticancer
PyrazinamidePyrazineAnti-tuberculosis

The unique substitution pattern of this compound distinguishes it from these compounds and may offer novel therapeutic avenues .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit enzymes critical for cancer cell proliferation and may also interfere with fungal metabolic pathways. Further studies are necessary to elucidate the exact biochemical interactions involved .

Q & A

Q. What are the standard synthetic routes for Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate?

The compound is synthesized via cyclization and cross-coupling reactions. A common approach involves:

  • Cyclization : Reacting substituted pyrazine precursors with thiourea derivatives or ammonium thiocyanate under reflux to form the thiazolo[4,5-b]pyrazine core .
  • Sonogashira Coupling : Introducing the ethynyl group at the 6-position using palladium-catalyzed cross-coupling with terminal alkynes (e.g., trimethylsilylacetylene, followed by deprotection) .
  • Carbamate Formation : Treating the 2-amino group on the thiazolo-pyrazine scaffold with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
    Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are used to characterize this compound?

  • TLC : Initial purity assessment using hexane/ethyl acetate mobile phases .
  • FT-IR : Confirmation of functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl, carbonyl at ~1700 cm⁻¹ for carbamate) .
  • NMR : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., ethynyl proton absence in aliphatic regions, ethyl carbamate signals at δ ~1.3 ppm and ~4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What in vitro/in vivo assays evaluate its biological activity?

  • Anti-inflammatory Testing : Carrageenan-induced paw edema in rodents, measuring reduction in paw volume compared to controls (e.g., 20–40% inhibition at 50 mg/kg doses) .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .

Advanced Research Questions

Q. How can synthetic yield be optimized for cross-coupling steps?

  • Catalyst Systems : Use Pd(OAc)₂ with ligands like SPhos or XPhos (0.1–0.3 equiv) to enhance coupling efficiency .
  • Reaction Conditions : Anhydrous toluene at reflux under argon, with excess methylboronic acid (4.0 equiv) for Suzuki-Miyaura reactions .
  • Workup Strategies : Add ammonium pyrrolidinedithiocarbamate (APDTC) to sequester residual palladium, improving purity post-coupling .

Q. How to resolve contradictory spectroscopic data (e.g., ambiguous NMR signals)?

  • 2D NMR Techniques : Use HSQC/HMBC to assign quaternary carbons and resolve overlapping signals (e.g., distinguishing ethynyl vs. aromatic protons) .
  • X-ray Crystallography : Confirm regiochemistry of substituents on the fused thiazolo-pyrazine ring .
  • Isotopic Labeling : Introduce deuterated analogs to track proton environments in complex spectra .

Q. What substituent modifications enhance pharmacological activity?

  • Ethyl Acetate Moieties : Introducing S-ethyl acetate groups at the thiol position increases anti-inflammatory activity by 30–40% compared to parent compounds .
  • Propionitrile Derivatives : Cyanethylation of mercapto-oxadiazole substituents improves potency (e.g., 41.3% edema inhibition vs. 33.1% for unmodified analogs) due to enhanced electrophilicity .
  • Halogenation : Chloro or fluoro substituents at the pyrazine 5-position improve metabolic stability and target binding (e.g., IC₅₀ reduction by 2-fold in kinase assays) .

Q. How to design SAR studies for this scaffold?

  • Scaffold Diversification : Synthesize analogs with variations at the 6-ethynyl (e.g., aryl, alkyl groups) and 2-carbamate positions (e.g., methyl, benzyl esters) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or p38 MAP kinase .
  • In Vivo PK/PD Profiling : Assess bioavailability, half-life, and tissue distribution in rodent models to prioritize lead compounds .

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